

Amlodipine Dimethyl Ester literature review

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Compound of Interest

Compound Name: Amlodipine Dimethyl Ester

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An In-depth Technical Guide: **Amlodipine Dimethyl Ester**

Introduction

Amlodipine, a cornerstone in the management of hypertension and angina, is a dihydropyridine calcium channel blocker known for its efficacy and long half-life.[1][2] The synthesis and stability of such a widely used active pharmaceutical ingredient (API) are of paramount importance, necessitating a thorough understanding of all related chemical entities, including process impurities and degradation products. This guide focuses on a key impurity:

Amlodipine Dimethyl Ester (ADE).

Identified chemically as 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic Acid 3,5-dimethyl Ester[3], ADE is recognized in major pharmacopeias, designated as Amlodipine EP Impurity F and Amlodipine USP Related Compound F.[4][5] Its presence in the Amlodipine API is typically linked to the manufacturing process. Understanding the physicochemical properties, synthesis, and analytical detection of ADE is not merely an academic exercise; it is a critical component of quality control and regulatory compliance in the pharmaceutical industry. This document provides an in-depth technical overview for researchers, analytical scientists, and drug development professionals, offering field-proven insights into the characterization and control of this specific impurity.

Physicochemical Properties and Characterization

The unambiguous identification of any pharmaceutical impurity begins with a comprehensive understanding of its physical and chemical properties. **Amlodipine Dimethyl Ester** is structurally analogous to the parent Amlodipine molecule, with the key difference being the

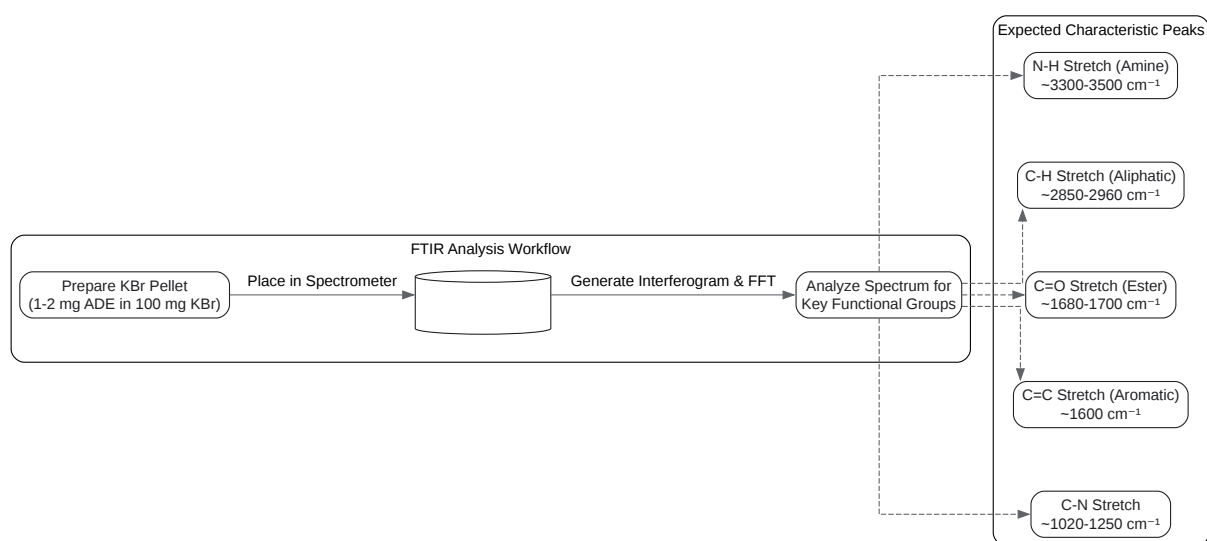
substitution of the ethyl ester group at the C3 position of the dihydropyridine ring with a methyl ester.

Property	Value / Description	Source(s)
Chemical Name	2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic Acid 3,5-dimethyl Ester	[3]
Synonyms	Amlodipine EP Impurity F, Amlodipine USP Related Compound F	[4][5]
CAS Number	140171-66-0	[3][4][6][7]
Molecular Formula	C ₁₉ H ₂₃ ClN ₂ O ₅	[3][6]
Molecular Weight	394.85 g/mol	[6]
Appearance	Data not available; likely a solid.	
Solubility	Slightly soluble in Chloroform, DMSO, Methanol.	[7]
Storage	Hygroscopic; store in a refrigerator under an inert atmosphere.	[7]
Predicted BP	516.6 ± 50.0 °C	[7]
Predicted Density	1.247 ± 0.06 g/cm ³	[7]

Spectroscopic Profile

Spectroscopic analysis is fundamental to the structural elucidation of impurities. Based on the known structure of ADE and spectral data from the parent compound, Amlodipine, the following characteristics can be predicted.

- ^1H NMR: The proton NMR spectrum is expected to be very similar to that of Amlodipine. The key distinguishing feature would be the absence of the triplet and quartet signals corresponding to the ethyl ester group ($-\text{O}-\text{CH}_2-\text{CH}_3$) and the presence of a singlet around 3.6-3.8 ppm for the second methyl ester group, in addition to the one present in the parent molecule.
- Mass Spectrometry (MS): The nominal mass of ADE is 394.85 g/mol .^[6] LC-MS analysis would show a protonated molecular ion $[\text{M}+\text{H}]^+$ at m/z 395. The fragmentation pattern would be crucial for confirmation, likely showing losses related to the aminoethoxy side chain and the ester groups.
- Infrared (IR) Spectroscopy: The IR spectrum provides critical information about the functional groups present. Key vibrational bands for ADE would be similar to those of Amlodipine, confirming the core structure.



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Caption: Workflow for FTIR analysis and expected key peaks for ADE.

Protocol 1: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of **Amlodipine Dimethyl Ester** for functional group identification.

Methodology:

- Sample Preparation:
 - Ensure the sample is completely dry, as the compound is hygroscopic.[7] Use of a desiccator is recommended.
 - Triturate approximately 1-2 mg of the ADE reference standard with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.
 - Transfer the mixture to a pellet-forming die and press under high pressure (approx. 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Data Acquisition:
 - Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹. A typical analysis involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.
- Data Analysis:
 - Identify the wavenumbers for characteristic absorption bands. Key peaks to verify are the N-H stretch of the primary amine, the C=O stretch of the two methyl ester groups, and the C-Cl stretch from the chlorophenyl ring.[8][9]

Synthesis and Formation Pathways

Amlodipine Dimethyl Ester is primarily considered a process-related impurity, meaning it arises during the synthesis of the Amlodipine API. Its formation is a logical consequence of the reaction chemistry employed.

Plausible Synthesis via Hantzsch Reaction

The core of Amlodipine is a 1,4-dihydropyridine ring, which is classically assembled via the Hantzsch pyridine synthesis.[10] Amlodipine synthesis involves the condensation of three key components. The formation of ADE would logically proceed via the same pathway, but with a modification in one of the starting materials.

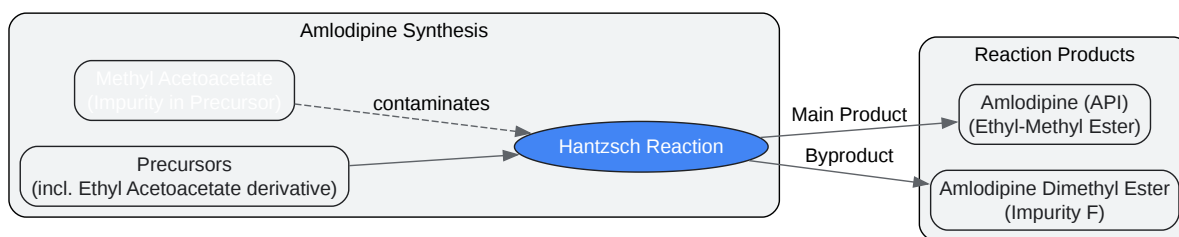
Specifically, the standard synthesis of Amlodipine uses methyl 3-aminocrotonate and an ethyl acetoacetate derivative. To synthesize ADE, one would substitute the ethyl acetoacetate derivative with its corresponding methyl acetoacetate equivalent.

Caption: Proposed Hantzsch synthesis pathway for **Amlodipine Dimethyl Ester**.

Formation as a Process-Related Impurity

During the large-scale manufacturing of Amlodipine, the presence of ADE can arise from several sources:

- **Starting Material Impurities:** If the ethyl acetoacetate starting material contains its methyl equivalent as an impurity, a parallel Hantzsch reaction can occur, leading to the formation of ADE alongside the desired Amlodipine.
- **Transesterification:** Under certain process conditions (e.g., presence of methanol as a solvent with acidic or basic catalysts), the ethyl ester of Amlodipine could potentially undergo transesterification to yield the dimethyl ester. While hydrolysis and oxidation are the more commonly cited degradation pathways for Amlodipine[11][12], the possibility of transesterification under specific manufacturing conditions cannot be entirely ruled out. A patent for preparing Amlodipine intermediates specifically notes the goal of producing a product substantially free of the dimethyl ester impurity, highlighting its relevance in synthesis.[13]



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Caption: Formation of ADE as a process-related impurity.

Analytical Methodologies

Robust, stability-indicating analytical methods are required to separate, detect, and quantify ADE in the Amlodipine drug substance and product. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.^[2]

Reverse-Phase HPLC (RP-HPLC)

A well-developed RP-HPLC method can effectively separate ADE from Amlodipine and other related impurities. The slight difference in polarity between the ethyl and methyl esters is sufficient to achieve baseline resolution on a C18 column with an optimized mobile phase.

Parameter	Typical Conditions	Rationale
Column	C18 (e.g., 250 mm x 4.6 mm, 5 μ m)	Provides excellent hydrophobic selectivity for separating structurally similar compounds.
Mobile Phase	Gradient or isocratic mixture of an aqueous buffer (e.g., phosphate, pH 2.8-3.0) and an organic modifier (e.g., acetonitrile, methanol).[14][15][16]	The acidic pH ensures the primary amine is protonated, leading to better peak shape. The organic modifier controls the retention time.
Flow Rate	1.0 - 1.2 mL/min[14][15]	A standard flow rate that provides good efficiency without excessive pressure.
Column Temp.	30-35 $^{\circ}$ C	Improves peak symmetry and reproducibility.
Detector	UV/PDA at \sim 238 nm or 340 nm[14][15][17]	Amlodipine and its dihydropyridine impurities have strong UV absorbance in this region.
Injection Vol.	10 - 20 μ L	Standard volume for analytical HPLC.

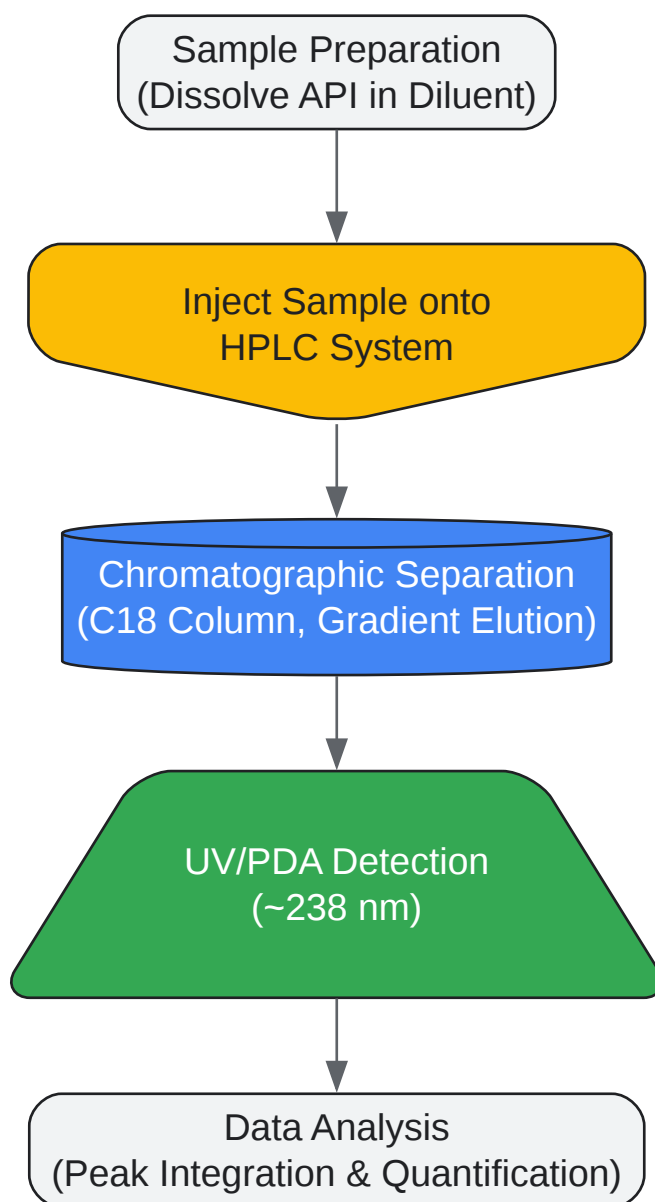
Protocol 2: Stability-Indicating RP-HPLC Method for Amlodipine Impurities

Objective: To separate and quantify **Amlodipine Dimethyl Ester** (Impurity F) from Amlodipine API and other related substances.

Methodology:

- Mobile Phase Preparation:
 - Buffer (A): Prepare a 20 mM potassium dihydrogen phosphate solution. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 μ m membrane filter.

- Organic (B): Use HPLC-grade acetonitrile.
- Standard and Sample Preparation:
 - Diluent: Prepare a mixture of Buffer (A) and Acetonitrile (50:50 v/v).
 - Standard Solution: Accurately weigh and dissolve reference standards of Amlodipine and **Amlodipine Dimethyl Ester** in the diluent to a known concentration (e.g., Amlodipine at 1.0 mg/mL, ADE at 0.0015 mg/mL for a 0.15% level).
 - Sample Solution: Accurately weigh and dissolve the Amlodipine API sample in the diluent to a final concentration of approximately 1.0 mg/mL.
- Chromatographic System & Conditions:
 - Set up an HPLC system with a C18 column (250 mm x 4.6 mm, 5 μ m), PDA detector, and autosampler.
 - Use a gradient elution program (example: Start at 70% A / 30% B, ramp to 40% A / 60% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate).
 - Set the flow rate to 1.0 mL/min and the column oven to 35 °C.
 - Monitor the eluent at 238 nm.
- Analysis and Calculation:
 - Inject the diluent (as a blank), followed by the standard solution (to establish system suitability: resolution, tailing factor) and then the sample solutions.
 - Identify the peaks based on the retention times obtained from the standard solution. ADE, being slightly more polar than Amlodipine, may elute slightly earlier.
 - Calculate the percentage of ADE in the sample using the area of the respective peaks and the concentrations of the standards.



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Caption: General workflow for the HPLC analysis of Amlodipine impurities.

Regulatory Context and Significance

The control of impurities is a non-negotiable aspect of pharmaceutical manufacturing, mandated by regulatory agencies worldwide, with guidelines established by the International Council for Harmonisation (ICH).[18] Impurities, even in small amounts, can potentially impact the safety and efficacy of a drug product.[19]

Amlodipine Dimethyl Ester, as a known pharmacopeial impurity, must be monitored and controlled within specified limits. The rationale for this control is not necessarily based on proven toxicity of the impurity itself, but on the principle that the safety and efficacy profile of a drug is established for the API containing a specific, controlled level of impurities. Any deviation from this established profile represents an unknown risk. Therefore, the development of robust analytical methods and a deep understanding of impurity formation pathways, as detailed in this guide, are essential for ensuring that every batch of Amlodipine released to the market is of high quality, safe, and effective.

Conclusion

Amlodipine Dimethyl Ester is a critical process-related impurity in the synthesis of Amlodipine. Its structural similarity to the parent drug necessitates the use of high-resolution analytical techniques, primarily RP-HPLC, for its effective control. A thorough understanding of its formation through the Hantzsch synthesis pathway allows for targeted process optimization to minimize its generation. By applying the principles and protocols outlined in this guide, researchers and drug development professionals can effectively characterize, monitor, and control **Amlodipine Dimethyl Ester**, ensuring the final drug product meets the stringent quality and safety standards required by regulatory authorities and, ultimately, patients.

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